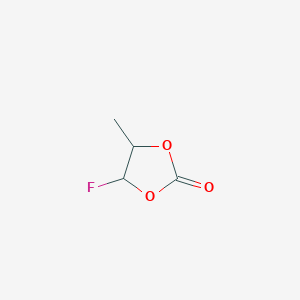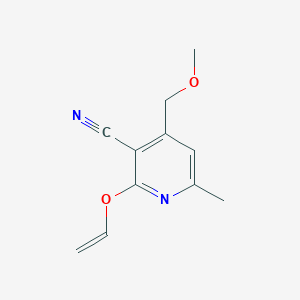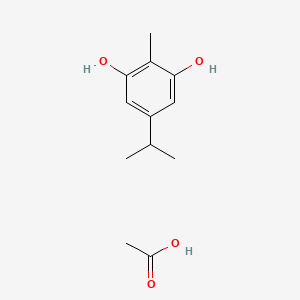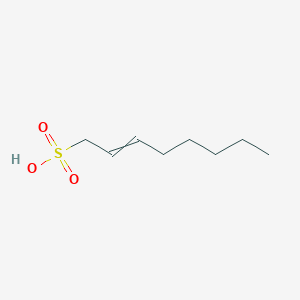
4-Fluoro-5-methyl-1,3-dioxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-5-methyl-1,3-dioxolan-2-one is an organic compound that belongs to the class of carbonates. It is a clear, colorless liquid that is highly stable and resistant to hydrolysis. This compound is primarily used as an electrolyte additive in lithium-ion batteries, where it enhances the performance and safety of the batteries by forming a stable solid electrolyte interphase (SEI) layer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Fluoro-5-methyl-1,3-dioxolan-2-one can be synthesized through the direct fluorination of propylene carbonate. . The reaction conditions typically include the use of a fluorinating agent such as elemental fluorine or a fluorine-containing compound, and the reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves the reaction of fluoroacetic acid with carbon dioxide. This method is preferred due to its efficiency and scalability, allowing for the large-scale production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-5-methyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-5-methyl-1,3-dioxolan-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological systems and processes, particularly in the development of new drugs and therapies.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug delivery agent.
Industry: The compound is widely used in the production of lithium-ion batteries, where it enhances the performance and safety of the batteries by forming a stable SEI layer
Wirkmechanismus
The mechanism by which 4-Fluoro-5-methyl-1,3-dioxolan-2-one exerts its effects involves the formation of a stable SEI layer on the anode of lithium-ion batteries. This layer prevents the decomposition of the electrolyte and increases the efficiency of the charge and discharge cycles. The molecular targets and pathways involved include the interaction of the compound with the anode material and the formation of a passivation layer that enhances the battery’s performance and safety .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoroethylene carbonate: Similar in structure and function, used as an electrolyte additive in lithium-ion batteries.
Propylene carbonate: Another carbonate compound used in battery electrolytes, but without the fluorine atom.
Uniqueness
4-Fluoro-5-methyl-1,3-dioxolan-2-one is unique due to its ability to form a stable SEI layer, which significantly enhances the performance and safety of lithium-ion batteries. Its resistance to hydrolysis and stability under various conditions make it a preferred choice for use in high-performance battery applications .
Eigenschaften
CAS-Nummer |
114435-06-2 |
|---|---|
Molekularformel |
C4H5FO3 |
Molekulargewicht |
120.08 g/mol |
IUPAC-Name |
4-fluoro-5-methyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C4H5FO3/c1-2-3(5)8-4(6)7-2/h2-3H,1H3 |
InChI-Schlüssel |
LECKFEZRJJNBNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(OC(=O)O1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide](/img/structure/B14302026.png)
![1-[1-(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)ethyl]-1H-indene](/img/structure/B14302029.png)
![N,N-Dimethyl-4-[4-(pyren-1-YL)butyl]aniline](/img/structure/B14302044.png)


![N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]acetamide](/img/structure/B14302065.png)

![1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione](/img/structure/B14302073.png)



![2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol](/img/structure/B14302092.png)
![N~1~-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine](/img/structure/B14302103.png)

